molecular formula C12H17N3O2 B7411847 (2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone

(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone

Cat. No.: B7411847
M. Wt: 235.28 g/mol
InChI Key: RGRQDIYCLPSXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone is a compound that features a morpholine ring substituted with a propyl group and a pyridazine ring attached to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone typically involves the formation of the morpholine ring followed by the introduction of the propyl group and the pyridazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a dihaloalkane can form the morpholine ring, which is then alkylated with a propyl group. The pyridazine ring can be introduced through a nucleophilic substitution reaction using a pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyridazine ring.

Scientific Research Applications

(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • (2-Propylmorpholin-4-yl)butanoic acid
  • Pyrimidine-based compounds
  • Piperazine-containing drugs

Uniqueness

(2-Propylmorpholin-4-yl)-pyridazin-4-ylmethanone is unique due to its specific combination of a morpholine ring, a propyl group, and a pyridazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2-propylmorpholin-4-yl)-pyridazin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-2-3-11-9-15(6-7-17-11)12(16)10-4-5-13-14-8-10/h4-5,8,11H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRQDIYCLPSXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCO1)C(=O)C2=CN=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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